2-(3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetic acid is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The presence of the 2-methylcyclopropyl group contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and material science.
The compound is synthesized through various organic reactions, primarily involving acetic acid and oxadiazole derivatives. Its synthesis and characterization have been documented in multiple chemical databases and publications, highlighting its relevance in research.
This compound can be classified as:
The synthesis of 2-(3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves the following methods:
Technical details regarding reaction conditions (temperature, solvent choice) and yields are often optimized in laboratory settings to enhance efficiency.
The molecular structure of 2-(3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetic acid can be described as follows:
The structure can be represented using molecular modeling software or drawn using chemical drawing tools for visual clarity.
The reactivity of 2-(3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetic acid includes:
Technical details about specific reaction conditions and products formed during these reactions are crucial for understanding its chemical behavior.
Data from pharmacological studies would provide insights into its biological activity and potential therapeutic effects.
Relevant data from experimental analyses such as spectroscopy (NMR, IR) would further characterize these properties.
The applications of 2-(3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetic acid are diverse:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields.
1.1. Role of 1,2,4-Oxadiazole Derivatives in Medicinal ChemistryThe 1,2,4-oxadiazole heterocycle is a privileged scaffold in drug design due to its unique bioisosteric properties and exceptional metabolic stability. This five-membered ring (O, N, N) serves as a versatile mimic for ester and amide functionalities while resisting hydrolytic degradation—a critical advantage for oral bioavailability. Its presence in FDA-approved drugs like the antiviral Pleconaril and the muscular dystrophy therapy Ataluren underscores its pharmaceutical relevance [3] [7]. The scaffold’s nitrogen-rich structure enables diverse non-covalent interactions with biological targets, including hydrogen bonding with kinases and π-stacking with GPCRs. Notably, 1,2,4-oxadiazoles exhibit an unusually broad spectrum of bioactivities: anticancer, antimicrobial, antiviral, and central nervous system modulation, attributed to their ability to penetrate lipid bilayers and engage with hydrophobic binding pockets [6]. Recent patent literature (e.g., WO2021018869A1) highlights 1,2,4-oxadiazol-5-one derivatives as novel anticancer agents targeting kinase pathways, further validating the scaffold’s utility in oncology [6].
Table 1: FDA-Approved Drugs Containing 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Pleconaril | Antiviral | VP1 capsid protein (Picornaviruses) |
Ataluren | Duchenne Muscular Dystrophy | Ribosomal readthrough of nonsense mutations |
Oxolamine | Cough Suppressant | Airway sensory nerves |
Fasiplon | Anxiolytic | GABA_A receptor |
1.2. Structural Significance of the 2-Methylcyclopropyl Substituent in Bioactive CompoundsThe 2-methylcyclopropyl group attached to the 3-position of the 1,2,4-oxadiazole ring confers distinct conformational and electronic advantages. Unlike unsubstituted cyclopropyl, the methyl group induces chiral center formation and enhanced steric bulk, optimizing target binding. Cyclopropane rings exhibit pseudohydrogen bonding due to their high C-H bond polarization, strengthening interactions with enzyme active sites [3]. The methylcyclopropyl moiety in 2-(3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetic acid (CAS: 1484301-49-6) introduces asymmetric geometry, potentially enabling enantioselective biological activity. This substituent also increases lipophilicity (logP) compared to linear alkyl chains, improving membrane permeability while maintaining metabolic resistance against P450 oxidation—a common vulnerability of cyclobutyl groups [1] [6].
Table 2: Physicochemical Comparison of Cyclopropane Derivatives
Compound | Molecular Weight | logP* | Hydrogen Bond Acceptors |
---|---|---|---|
2-[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetic acid | 182.18 | 1.2 (est.) | 4 |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid | 168.15 | 0.9 (est.) | 4 |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | 142.11 | 0.3 | 4 |
*Calculated using ChemAxon tools
1.3. Historical Evolution of Acetic Acid-Functionalized Oxadiazoles in Drug DiscoveryAcetic acid-functionalized 1,2,4-oxadiazoles represent a strategic evolution from early heterocyclic pharmacophores. The foundational synthesis dates to 1884 (Tiemann and Krüger), but significant medicinal development began in the 1960s with Oxolamine—a cough suppressant featuring a non-functionalized oxadiazole [3] [7]. The introduction of the acetic acid moiety marked a turning point, enabling:
Modern derivatives like 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS: 1220030-04-5) and the target compound emerged via improved synthetic routes. Key advancements include:
Table 3: Synthetic Methods for Acetic Acid-Functionalized 1,2,4-Oxadiazoles
Method | Starting Materials | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Amidoxime + Succinic Anhydride | Amidoxime, succinic anhydride | Pyridine, 80°C, 12h | 50–78% | High (≥95:5) |
Amidoxime + Ethyl Bromoacetate | Amidoxime, ethyl bromoacetate | K₂CO₃, toluene, reflux | 45–92% | Moderate (80:20) |
Carboxylic Acid Activation (T3P) | Amidoxime, carboxylic acid, T3P | TEA, 80°C, 0.5–6h | 87–97% | High (≥98:2) |
The structural diversification at the 3-position (e.g., cyclopropyl → methylcyclopropyl) reflects a targeted pursuit of spatial occupancy and metabolic shielding, culminating in advanced leads like the title compound [1] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4